(2S)-3-amino-2-fluoropropan-1-ol

Overview

Description

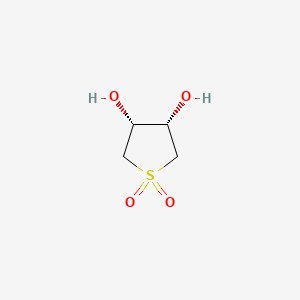

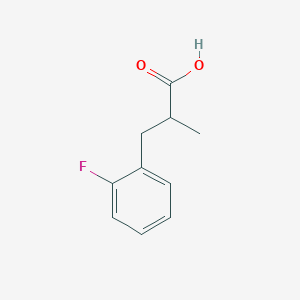

“(2S)-3-amino-2-fluoropropan-1-ol” is a chemical compound with the CAS Number: 344413-83-8 . It has a molecular weight of 93.1 and its linear formula is C3H8FNO . It is typically available in liquid form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C3H8FNO/c4-3(1-5)2-6/h3,6H,1-2,5H2/t3-/m0/s1 . This code provides a specific description of the molecule’s structure, including its stereochemistry. The key DTXCSCJRPZOOAQ-VKHMYHEASA-N is used to uniquely identify the compound .Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not available in the search results.Scientific Research Applications

Enzyme Inhibition and Anticancer Properties : Research has shown that compounds related to (2S)-3-amino-2-fluoropropan-1-ol, such as 3-(aminooxy)-2-fluoropropanamine, are potent inhibitors of the enzyme ornithine decarboxylase (ODC). These compounds have shown promising results as antiproliferative agents against human carcinoma cells, which indicates potential applications in cancer treatment (Staněk et al., 1992).

Antimalarial Activity : Certain derivatives of this compound, such as 1-aminopropan-2-ols, have been synthesized and evaluated for their efficacy against malaria parasites. These compounds, particularly those synthesized using microwave-assisted ring opening of epoxides, showed micromolar potency against chloroquine-resistant and chloroquine-sensitive strains of Plasmodium falciparum (Robin et al., 2007).

Study of Molecular Structure and Dynamics : The structure of 3-aminopropan-1-ol, a closely related compound, has been analyzed under pressure-frozen conditions using single-crystal X-ray diffraction. This type of research is vital for understanding the molecular arrangement and hydrogen bonding patterns in various states, contributing to the broader understanding of molecular interactions and properties (Gajda & Katrusiak, 2008).

Biofuel Production : In the context of renewable energy, research has been conducted on the use of engineered enzymes for the production of biofuels like isobutanol. The study focused on optimizing the cofactor dependence of enzymes involved in the biofuel production pathway, highlighting the importance of molecular modifications in industrial biotechnology (Bastian et al., 2011).

HIV-1 Transmission Prevention : Fluoroalkylated derivatives of 2-acrylamido-2-methylpropanesulfonic acid oligomers, which could potentially include this compound derivatives, have been studied for their gelation properties in both water and organic polar solvents. These compounds have shown potential as selective inhibitors of HIV-1 replication, suggesting a role in the prevention of HIV-1 transmission (Sawada et al., 1998).

Safety and Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P260), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Properties

IUPAC Name |

(2S)-3-amino-2-fluoropropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8FNO/c4-3(1-5)2-6/h3,6H,1-2,5H2/t3-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTXCSCJRPZOOAQ-VKHMYHEASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](CO)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401302245 | |

| Record name | (2S)-3-Amino-2-fluoro-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401302245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

93.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344413-83-8 | |

| Record name | (2S)-3-Amino-2-fluoro-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=344413-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-3-Amino-2-fluoro-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401302245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)-2-thiophenecarboxamide](/img/structure/B2983314.png)

![ethyl 2-(2-((1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2983315.png)

![1-(prop-2-yn-1-yl)-N-[(2,3,5-trimethyl-1H-indol-7-yl)methyl]piperidine-4-carboxamide](/img/structure/B2983326.png)

![N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]biphenyl-4-sulfonamide](/img/structure/B2983328.png)

![6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2-(m-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2983330.png)

![N-(4-chloro-3-nitrophenyl)-1-[(2-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2983331.png)